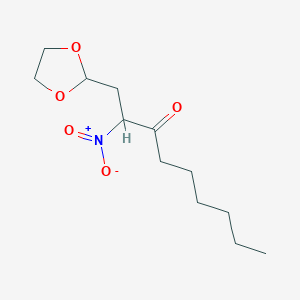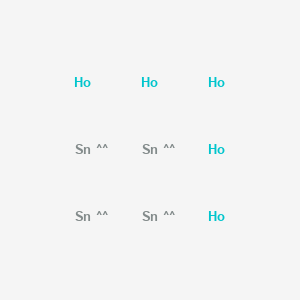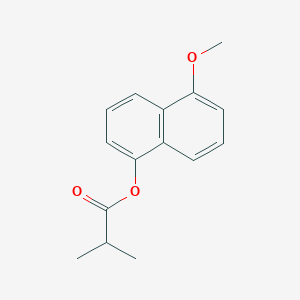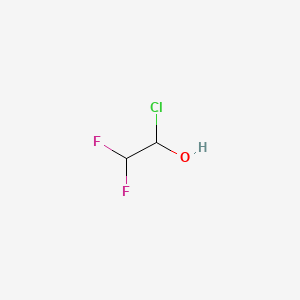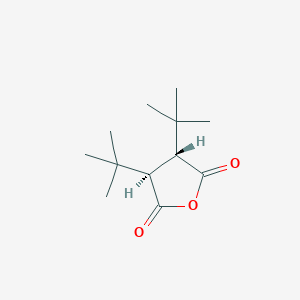
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxolane ring structure, which is substituted with two tert-butyl groups. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the oxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted diols with an appropriate dehydrating agent to form the oxolane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen functionalities, while reduction can produce diols.
科学的研究の応用
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a model system for studying stereochemistry and its effects on biological activity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
作用機序
The mechanism by which (3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione exerts its effects involves its interaction with molecular targets through its chiral centers. The specific pathways depend on the context of its application. For instance, in biological systems, the compound may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses.
類似化合物との比較
Similar Compounds
(3S,4S)-3,4-Di-tert-butyloxolane-2,5-dione: The enantiomer of the compound with opposite stereochemistry.
(3R,4R)-3,4-Di-methyl-oxolane-2,5-dione: A similar compound with methyl groups instead of tert-butyl groups.
(3R,4R)-3,4-Di-ethyl-oxolane-2,5-dione: Another analog with ethyl groups.
Uniqueness
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione is unique due to its specific stereochemistry and the presence of bulky tert-butyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular geometry and stereochemical outcomes.
特性
CAS番号 |
90265-27-3 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
(3R,4R)-3,4-ditert-butyloxolane-2,5-dione |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)7-8(12(4,5)6)10(14)15-9(7)13/h7-8H,1-6H3/t7-,8-/m0/s1 |
InChIキー |
DGRWWQKZRLUVIG-YUMQZZPRSA-N |
異性体SMILES |
CC(C)(C)[C@H]1[C@@H](C(=O)OC1=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1C(C(=O)OC1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



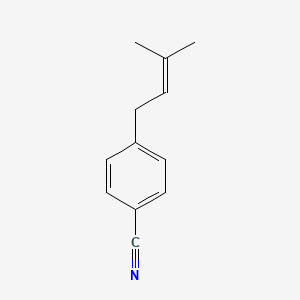
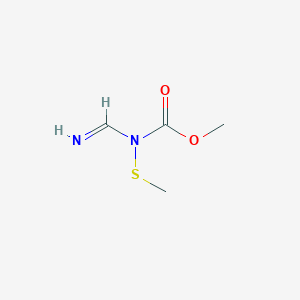



![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
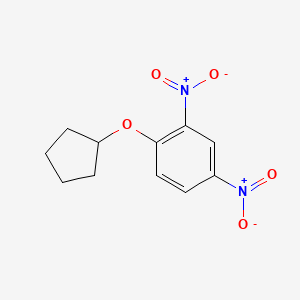
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
